An In-depth Technical Guide to the Chemical Properties and Structure of H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine)
An In-depth Technical Guide to the Chemical Properties and Structure of H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-tyrosine, systematically known as H-Ala-Tyr-OH, is a dipeptide composed of L-alanine and L-tyrosine. It serves as a critical component in various biotechnological and pharmaceutical applications, primarily as a highly soluble and stable source of L-tyrosine in parenteral nutrition and cell culture media.[1][2] The enhanced solubility compared to free L-tyrosine addresses a common limitation in formulating chemically defined media, ensuring consistent availability of this essential amino acid for robust cell growth and protein synthesis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to H-Ala-Tyr-OH, offering a foundational resource for its application in research and development.
Chemical Structure and Identifiers
H-Ala-Tyr-OH is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-tyrosine.[4] This linkage confers unique properties distinct from its constituent amino acids.
Caption: 2D Chemical Structure of H-Ala-Tyr-OH.
Table 1: Chemical Identifiers for H-Ala-Tyr-OH
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [4][5] |
| Common Synonyms | L-Alanyl-L-tyrosine, Ala-Tyr, AY, H-Ala-Tyr-OH | [2][4][6] |
| CAS Number | 3061-88-9 | [2][4][6] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][6][7] |
| Molecular Weight | 252.27 g/mol |[1][4][7] |
Table 2: Structural Representations of H-Ala-Tyr-OH
| Representation | Value | Reference(s) |
|---|---|---|
| SMILES | C--INVALID-LINK--O)C(=O)O">C@@HN | [4][6] |
| InChI | InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | [4][6] |
| InChIKey | ALZVPLKYDKJKQU-XVKPBYJWSA-N |[4][6] |
Physicochemical Properties
The physicochemical properties of H-Ala-Tyr-OH are summarized below. Its zwitterionic nature, arising from the terminal amino and carboxyl groups, along with the phenolic hydroxyl group of tyrosine, dictates its solubility and reactivity.
Table 3: Key Physicochemical Properties of H-Ala-Tyr-OH
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder | [1][2][7] |
| Melting Point | 238-240 °C (with decomposition) | [1][6][7] |
| Boiling Point | 558.0 ± 50.0 °C (Predicted) | [1][6][7] |
| Density | 1.315 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Water Solubility | 17.99 g/L (at 20 °C) | [6][7] |
| LogP | -0.31 (at 25 °C) / -2.03 (Extrapolated) / -3.5 (Computed) | [4][6][7][8] |
| pKa | 3.03 ± 0.10 (Predicted for α-amino group) | [6][7] |
| Specific Rotation | +22.0° to +26.0° (c=2, 5 mol/L HCl) |[2][6][9] |
Solubility Profile
H-Ala-Tyr-OH exhibits significantly greater aqueous solubility than free L-tyrosine (0.45 g/L at 25 °C).[3][10] This enhancement is attributed to the increased hydrophilicity conferred by the formation of the peptide bond and the presence of the alanine (B10760859) residue.[3] The dipeptide is readily soluble in dilute acidic and basic solutions but is poorly soluble in common organic solvents such as methanol, ethanol, and ether.[3]
Chemical Stability
Under dry, dark, and room-temperature conditions, H-Ala-Tyr-OH is stable.[3] The central peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which will yield its constituent amino acids.[3] In biological systems, this cleavage is efficiently catalyzed by dipeptidases.[3] The phenolic hydroxyl group of the tyrosine residue makes the molecule sensitive to strong oxidizing agents.[3]
Experimental Protocols
Synthesis of H-Ala-Tyr-OH
Method 1: Enzymatic Synthesis A green and efficient method for synthesizing H-Ala-Tyr-OH utilizes an α-amino acid ester acyltransferase. This biocatalytic approach offers high specificity and avoids the need for complex protection/deprotection steps common in chemical synthesis.[11]
-
Principle: The enzyme catalyzes the transfer of the alanyl group from an activated donor (L-alanine methyl ester) to the amino group of the nucleophile (L-tyrosine).
-
Reactants: L-alanine methyl ester (acyl donor) and L-tyrosine (acyl acceptor/nucleophile).[11]
-
Enzyme: α-ester acyltransferase.[11]
-
Optimized Reaction Conditions:
-
Buffer: 0.2 mol/L Boric acid-borax buffer.[11]
-
pH: 9.5.[11]
-
Temperature: 30°C.[11]
-
Reactant Ratio: 2:1 molar ratio of acyl donor to nucleophile.[11]
-
Solvent System: A deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea, with a 15% (v/v) water content, was found to increase the yield from 15% to 50%.[11]
-
Caption: Workflow for the Enzymatic Synthesis of H-Ala-Tyr-OH.
Method 2: Chemical Synthesis Standard peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, can also be employed. These methods typically involve:
-
Protection: Protection of the N-terminus of L-alanine (e.g., with Fmoc or Boc groups) and the C-terminus of L-tyrosine (e.g., as a methyl or benzyl (B1604629) ester).
-
Coupling: Activation of the free carboxyl group of the protected alanine using a coupling agent (e.g., DCC, HBTU) and subsequent reaction with the free amino group of the protected tyrosine.
-
Deprotection: Removal of all protecting groups to yield the final dipeptide.
-
Purification: Purification of the final product, typically by recrystallization or preparative HPLC.
A patented method also describes a process involving the condensation of L-tyrosine with D-2-chloropropionylchloride followed by an ammoniation reaction.[12]
Purification and Characterization
Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity.
-
Purification: The primary methods for purifying H-Ala-Tyr-OH are recrystallization from a suitable solvent system or preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.[11]
-
Characterization: A suite of analytical techniques is used to verify the structure and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized dipeptide, with reported purities reaching over 96%.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (252.27 g/mol ).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for the definitive structural elucidation of the dipeptide, ensuring the correct connectivity and stereochemistry.[11]
-
Caption: Analytical Workflow for H-Ala-Tyr-OH Characterization.
Conclusion
H-Ala-Tyr-OH is a dipeptide of significant interest due to its enhanced physicochemical properties compared to its constituent amino acid, L-tyrosine. Its superior solubility and stability make it an invaluable ingredient in biopharmaceutical manufacturing and clinical nutrition. The well-defined structure and properties, along with established protocols for its synthesis and characterization, provide a solid foundation for its use. This guide has summarized the core technical data and methodologies essential for researchers and developers working with this important biomolecule.
References
- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]
- 2. L-ALANYL-L-TYROSINE | 3061-88-9 [chemicalbook.com]
- 3. L-Alanyl-L-Tyrosine Manufacturer 3061-88-9 [cds-bsx.com]
- 4. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alanyl-L-tyrosine | C12H16N2O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. L-ALANYL-L-TYROSINE price,buy L-ALANYL-L-TYROSINE - chemicalbook [chemicalbook.com]
- 7. L-ALANYL-L-TYROSINE [chembk.com]
- 8. echemi.com [echemi.com]
- 9. L-Alanyl-L-tyrosine 3061-88-9 | TCI AMERICA [tcichemicals.com]
- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
